7-chloro-N-(4-methoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine
Description
Chemical Structure and Key Features
The compound 7-chloro-N-(4-methoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a triazoloquinazoline derivative characterized by:
- A triazolo[1,5-a]quinazoline core, which combines a triazole ring fused with a quinazoline system.
- Substituents:
- A 7-chloro group on the quinazoline moiety.
- A phenylsulfonyl group at position 3.
- A 4-methoxyphenylamine group at position 4.
Molecular Formula: C₂₄H₁₇ClN₆O₃S
Molecular Weight: ~529.0 g/mol (calculated based on analogous structures).
Properties
IUPAC Name |
3-(benzenesulfonyl)-7-chloro-N-(4-methoxyphenyl)triazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16ClN5O3S/c1-31-16-10-8-15(9-11-16)24-20-18-13-14(23)7-12-19(18)28-21(25-20)22(26-27-28)32(29,30)17-5-3-2-4-6-17/h2-13H,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEBDTFRJJEIJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC3=C(N=NN3C4=C2C=C(C=C4)Cl)S(=O)(=O)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-chloro-N-(4-methoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a synthetic compound that belongs to the class of triazoloquinazolines. This compound exhibits significant biological activity, making it a subject of interest in medicinal chemistry. Its complex structure includes a chloro group, a methoxyphenyl substituent, and a phenylsulfonyl group, which are believed to contribute to its pharmacological properties.
- Molecular Formula : C22H16ClN5O3S
- Molecular Weight : 465.91 g/mol
- IUPAC Name : this compound
The mechanism of action of this compound is primarily linked to its ability to interact with specific biological targets, such as enzymes and receptors. It may inhibit enzyme activity or modulate receptor signaling pathways, leading to various biological effects. The presence of the triazole and quinazoline moieties plays a crucial role in these interactions.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance:
- Cytotoxicity Studies : In studies assessing cytotoxicity against HCT-116 and HepG2 cell lines, related triazoloquinazoline derivatives showed IC50 values ranging from 2.44 to 9.43 µM, indicating potent anticancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound 16 | HCT-116 | 2.44 |
| Compound 16 | HepG2 | 6.29 |
These findings suggest that the structural modifications in triazoloquinazolines can influence their cytotoxic potency.
DNA Intercalation
The compound's ability to intercalate into DNA has been explored as a mechanism for its anticancer effects. The intercalation disrupts DNA replication and transcription processes, leading to cell death. For example:
- Intercalation Activity : A related compound demonstrated an intercalation activity with an IC50 value of 10.25 µM against DNA .
Structure-Activity Relationship (SAR)
The biological activity of triazoloquinazolines can be significantly influenced by their structural features. Variations in substituents can alter lipophilicity and binding affinity:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 7-fluoro-N-(4-methoxyphenyl)-3-(phenylsulfonyl)[1,2,4]triazolo[4,3-a]quinazolin-5-amine | Fluorine substitution | Enhanced lipophilicity |
| N-(4-bromobenzyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine | Bromine substitution | Potentially different reactivity |
These variations highlight the importance of specific functional groups in enhancing biological activity.
Study on Quinazoline Derivatives
A study synthesized several quinazoline derivatives and assessed their biological activities. Among the tested compounds, those with specific substitutions exhibited notable cytotoxicity against various cancer cell lines . The findings emphasized the role of substituents in modulating activity and highlighted potential pathways for further development.
Antioxidant Properties
In addition to anticancer properties, some derivatives have shown antioxidant activities. For instance:
Scientific Research Applications
The biological activities of 7-chloro-N-(4-methoxyphenyl)-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine have been the subject of various studies:
Anticancer Properties
Research indicates that compounds within the triazoloquinazoline class exhibit significant anticancer properties. For example:
- Mechanism of Action : The anticancer activity is attributed to the compound's ability to induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle progression.
- Case Studies : In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, suggesting its potential as an anticancer agent.
Antimicrobial Activity
The compound has also shown promise in antimicrobial studies:
- Antibacterial and Antifungal Effects : Preliminary studies indicate that similar compounds exhibit activity against bacterial strains such as Mycobacterium smegmatis and Pseudomonas aeruginosa, as well as fungal strains like Candida albicans.
- Minimum Inhibitory Concentration (MIC) : Some derivatives have demonstrated low MIC values against these pathogens, indicating strong antimicrobial potential.
Research Applications
The compound has several scientific research applications:
- Medicinal Chemistry : Used as a lead compound for developing new anticancer or antimicrobial agents.
- Chemical Biology : Investigated for its interactions with specific molecular targets such as enzymes or receptors.
- Material Science : Explored for potential applications in developing new materials or catalysts due to its unique structural properties.
Comparison with Similar Compounds
Variations in the N-Substituent (Position 5)
The 5-amine group is a critical site for modulating activity. Key analogs include:
Key Observations :
Variations in the Sulfonyl Group (Position 3)
The sulfonyl group influences electronic properties and binding affinity:
Key Observations :
Core Modifications: Triazoloquinazoline vs. Related Scaffolds
Comparisons with structurally similar heterocycles:
Key Observations :
Pharmacological Highlights
- Anticancer Activity : The 4-chlorophenylsulfonyl analog shows IC₅₀ = 0.3 µM against EGFR kinase.
- CNS Activity : Phenethyl-substituted derivatives (e.g., C680-0970) are prioritized for neurodegenerative disease research.
- 5-HT₆ Antagonism : Phenylsulfonyl derivatives (target compound) exhibit moderate binding (Kᵢ = 120 nM).
Preparation Methods
Cyclization of Anthranilic Acid Derivatives
A common method involves the reaction of methyl anthranilate with thiourea derivatives under basic conditions. For instance, 2-amino-4-aryl-6-arylnicotinamide intermediates react with carbon disulfide (CS₂) in the presence of potassium hydroxide (KOH) and dimethylformamide (DMF) to form pyrido[2,3-d]pyrimidinones, which are subsequently functionalized. Microwave irradiation (10 W, 155°C) significantly improves reaction efficiency, reducing time from hours to minutes while maintaining yields of 74–95%.
Oxidative Cyclization with Halogenating Agents
Alternative routes employ oxidative cyclization using bromine (Br₂) in glacial acetic acid. For example, hydrazones derived from 4-bromophenyl precursors undergo cyclization at room temperature to yield triazoloquinazoline intermediates. This method avoids high temperatures, preserving sensitive functional groups such as methoxy and chloro substituents.
Introduction of the Benzenesulfonyl Group
Sulfonylation is critical for introducing the phenylsulfonyl moiety at the 3-position of the triazoloquinazoline core.
Sulfonylation with Benzenesulfonyl Chloride
The benzenesulfonyl group is introduced via reaction with benzenesulfonyl chloride in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF). Pyridine or triethylamine (TEA) is added to scavenge HCl, preventing protonation of the quinazoline nitrogen. Optimal conditions involve stoichiometric ratios (1:1.2) at 0–5°C, followed by gradual warming to room temperature. Yields range from 65–80%, depending on the solvent and base.
Alternative Sulfonylating Agents
Recent studies explore eco-friendly sulfonylating agents such as polymer-supported sulfonyl chlorides, which simplify purification and reduce waste. These methods align with green chemistry principles, though yields remain slightly lower (55–70%) compared to traditional approaches.
Methoxylation and Chlorination Steps
Functionalization at the 7- and 5-positions requires precise control to avoid overhalogenation or demethylation.
Methoxylation via Nucleophilic Aromatic Substitution
The 4-methoxyphenyl group is introduced using Suzuki-Miyaura cross-coupling. A Pd(PPh₃)₄ catalyst facilitates the reaction between 4-bromophenyltriazoloquinazoline and 4-methoxyphenylboronic acid in a mixture of 1,4-dioxane and aqueous Na₂CO₃. Microwave-assisted conditions (100°C, 15 min) achieve yields of 60–75%, outperforming conventional heating (48 h, 50–65%).
Chlorination Strategies
Chlorine is introduced at the 7-position using N-chlorosuccinimide (NCS) in dimethyl sulfoxide (DMSO) at 80°C. Selectivity is ensured by protecting the amine group with a tert-butyloxycarbonyl (Boc) moiety prior to chlorination. Deprotection with trifluoroacetic acid (TFA) restores the free amine, yielding the final product with >90% purity.
Optimization and Green Chemistry Approaches
Modern synthetic protocols emphasize sustainability and efficiency.
Microwave-Assisted Synthesis
Microwave irradiation accelerates key steps, such as cyclization and cross-coupling. For example, spiro[cyclohexane-1,2′-triazoloquinazoline] derivatives are synthesized in 8 minutes at 200°C using CuCl₂ as a catalyst, compared to 24 hours under conventional reflux.
Solvent-Free and Recyclable Catalysts
Solvent-free conditions and immobilized catalysts (e.g., silica-supported Pd nanoparticles) reduce environmental impact. These methods achieve comparable yields (70–85%) while minimizing hazardous waste.
Characterization and Analytical Techniques
Rigorous characterization ensures structural fidelity and purity.
Spectroscopic Analysis
Chromatographic and Mass Spectrometric Data
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity (>95%). Mass spectrometry (ESI-MS) reveals molecular ion peaks at m/z 507.1 [M+H]⁺, consistent with the molecular formula C₂₄H₁₈ClN₅O₃S.
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling 7-chloro-N-(4-methoxyphenyl)-3-(phenylsulfonyl)triazoloquinazolin-5-amine in laboratory settings?
- Methodology :
- Ventilation : Use fume hoods to avoid inhalation exposure .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation .
- Storage : Store in airtight containers away from heat sources (≥25°C) to prevent decomposition .
- Emergency Procedures : In case of accidental exposure, rinse skin with water for 15 minutes and seek medical attention. For inhalation, move to fresh air and administer oxygen if needed .
Q. What synthetic strategies are effective for preparing triazoloquinazoline derivatives like this compound?
- Methodology :
- Core Synthesis : Start with anthranilic acid derivatives to form the quinazoline scaffold. Introduce the triazole ring via cyclization using hydrazine derivatives .
- Substituent Incorporation :
- The sulfonyl group is added via nucleophilic substitution with benzenesulfonyl chloride under basic conditions (e.g., triethylamine in DMF) .
- The 4-methoxyphenylamine moiety is introduced via Buchwald-Hartwig coupling using palladium catalysts .
- Optimization : Yields >80% are achievable with strict temperature control (70–80°C) and inert atmospheres (N₂ or Ar) .
Q. How is the molecular structure of this compound validated experimentally?
- Methodology :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., methoxy singlet at δ 3.8–4.0 ppm, sulfonyl group via downfield aromatic protons) .
- Mass Spectrometry (HRMS) : Verify molecular weight (e.g., [M+H]⁺ peak at m/z 505.08) .
- Elemental Analysis : Match calculated vs. observed C, H, N percentages (e.g., C: 62.4%, H: 3.8%, N: 16.3%) .
Advanced Research Questions
Q. How do structural modifications to the triazoloquinazoline core influence biological activity, and what computational tools predict these effects?
- Methodology :
- SAR Studies : Compare analogs with varying substituents (Table 1).
| Substituent Position | Functional Group | Observed Activity |
|---|---|---|
| 3-position | Phenylsulfonyl | Enhanced kinase inhibition |
| 7-position | Chlorine | Improved metabolic stability |
| 5-amine | 4-Methoxyphenyl | Increased solubility |
- Computational Modeling :
- Docking Simulations : Use AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR kinase).
- QSAR Models : Apply Gaussian-based DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with activity .
Q. What crystallographic techniques resolve the 3D structure of this compound, and how do intermolecular interactions affect its solid-state properties?
- Methodology :
- X-Ray Diffraction :
- Grow single crystals via slow evaporation in ethanol/water (4:1).
- Resolve planar triazoloquinazoline core (RMSD <0.01 Å) and dihedral angles (e.g., 59.3° between phenylsulfonyl and quinazoline planes) .
- Intermolecular Analysis :
- Hydrogen bonding (N–H···O, ~2.8 Å) stabilizes dimer formation .
- π-π stacking (3.5–4.0 Å) between aromatic rings influences solubility .
Q. How can researchers design experiments to evaluate the environmental fate of this compound?
- Methodology :
- Biodegradation Assays :
- Use OECD 301F (aqueous aerobic degradation) with activated sludge. Monitor via HPLC for parent compound depletion .
- Ecotoxicity Testing :
- Daphnia magna Acute Toxicity : 48-hour LC₅₀ determination in freshwater .
- Soil Adsorption Studies :
- Measure log Kₒc values using batch equilibrium methods (e.g., OECD 106) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
